5-Bromo-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom and a piperidine ring linked to an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine with an appropriate aldehyde or ketone, followed by cyclization.
Synthesis of the Piperidine Derivative: The piperidine ring is synthesized by reacting a suitable amine with a halogenated compound, followed by cyclization.
Coupling of the Oxadiazole and Piperidine Rings: The oxadiazole and piperidine rings are coupled using a suitable linker, such as a methylene group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting a suitable precursor with bromine to introduce the bromine atom at the desired position.
Final Coupling: The final compound is obtained by coupling the pyrimidine ring with the oxadiazole-piperidine intermediate under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine.
Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Bromo-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of various biological processes.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are known for their diverse biological activities, including antibacterial and anticancer properties.
Pyrimidine Derivatives: Pyrimidine-based compounds are widely used in medicinal chemistry for their antiviral and anticancer activities.
Piperidine Derivatives: Piperidine-containing compounds are known for their central nervous system activities and are used in the development of drugs for neurological disorders.
Uniqueness
5-Bromo-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to the combination of the oxadiazole, piperidine, and pyrimidine moieties in a single molecule. This unique structure allows it to interact with multiple biological targets, making it a versatile scaffold for drug discovery and development.
Properties
IUPAC Name |
3-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O2/c14-11-4-15-13(16-5-11)20-8-10-2-1-3-19(6-10)7-12-17-9-21-18-12/h4-5,9-10H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTMZAURUGJUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NOC=N2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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